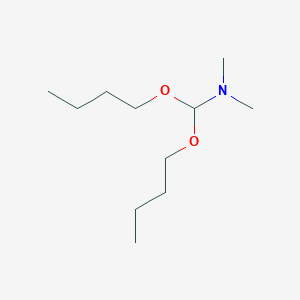

1,1-Dibutoxytrimethylamine

Description

Classification as a Dimethylformamide Dialkyl Acetal (B89532)

1,1-Dibutoxytrimethylamine is classified as a dimethylformamide dialkyl acetal. lookchem.comsigmaaldrich.comdv-expert.org This nomenclature arises from its conceptual origin as a derivative of N,N-dimethylformamide. It is also known by several synonyms, including N,N-Dimethylformamide dibutyl acetal (DMF-DBA) and 1,1-Dibutoxy-N,N-dimethylmethanamine. lookchem.comsigmaaldrich.comcymitquimica.com

The synthesis of this compound was reported by Meerwein and coworkers, who prepared it through the reaction of N,N-Dimethylformamide diethyl acetal with butanol. lookchem.comsigmaaldrich.com As a versatile reagent, it is used in specific analytical procedures, such as the simultaneous quantification of cocaine and its primary metabolite, benzoylecgonine, from urine samples using gas chromatography. lookchem.comsigmaaldrich.com It is also notably used for the esterification of fatty acids. lookchem.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₅NO₂ lookchem.com |

| Molecular Weight | 203.32 g/mol lookchem.com |

| Boiling Point | 93 °C at 12 mmHg lookchem.comsigmaaldrich.com |

| Density | 0.853 g/mL at 20 °C lookchem.comsigmaaldrich.com |

| Refractive Index | n20/D 1.417 lookchem.comsigmaaldrich.com |

| Flash Point | 53 °C lookchem.comtcichemicals.com |

| Appearance | Clear, colorless to very pale yellow or brown liquid lookchem.comtcichemicals.com |

| CAS Number | 18503-90-7 lookchem.com |

Context within Orthoamide Chemistry and Derivatives

Dimethylformamide dialkyl acetals, including this compound, are a significant subclass of orthoamide derivatives. sciencemadness.org Orthoamides are characterized by a carbon atom attached to three heteroatoms, at least one of which is nitrogen. In the case of formamide (B127407) acetals, the structure is R₂N-CH(OR')₂. These compounds are generally colorless, distillable liquids with an amine-like odor that can be stored for long periods if protected from moisture, acids, and high temperatures. sciencemadness.org

The chemistry of formamide acetals is primarily defined by two types of reactions: alkylation and formylation. sciencemadness.org They serve as potent alkylating agents for acids, phenols, and thiols, and as formylating agents for active methylene (B1212753) compounds, amines, and amides. sciencemadness.org This reactivity allows for their use in the synthesis of a wide array of other molecules, including:

Enamines

Amidines

Heterocyclic compounds sciencemadness.org

For instance, dimethylformamide acetals react with active methylene groups to form enamines and with primary amines to yield amidines. sciencemadness.orgtandfonline.com They are also employed in more complex transformations, such as the synthesis of indoles from o-nitrotoluene derivatives and the creation of polysubstituted pyridines and pyrimidines. sciencemadness.orgscirp.orgresearchgate.net The versatility of formamide acetals as reagents stems from their ability to act as one-carbon synthons and their utility in functional group transformations. scirp.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dibutoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2/c1-5-7-9-13-11(12(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFFXKGTGPMVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(N(C)C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171702 | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18503-90-7 | |

| Record name | 1,1-Dibutoxy-N,N-dimethylmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18503-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibutoxytrimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibutoxytrimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1,1 Dibutoxytrimethylamine Reactivity

Fundamental Reaction Pathways of Formamide (B127407) Acetals

Formamide acetals, including 1,1-dibutoxytrimethylamine, primarily engage in two principal types of reactions: alkylation and formylation. sciencemadness.orgresearchgate.netresearchgate.net The common thread in these reactions is the initial generation of an aza-oxo-stabilized carbenium ion. sciencemadness.org

The alkylating capabilities of formamide acetals are harnessed in various synthetic transformations. sciencemadness.orgresearchgate.net They are employed in the synthesis of esters from carboxylic acids, ethers from phenols, and thioethers from aromatic and heterocyclic thiols. sciencemadness.orgresearchgate.net Additionally, they can alkylate C-H active methine compounds. sciencemadness.org The mechanism of these reactions is predicated on the formation of an aza-oxo-stabilized carbenium ion, which acts as the electrophilic species. sciencemadness.org This intermediate is generated by the departure of an alkoxide group from the formamide acetal (B89532). The stability of this carbenium ion is a critical factor in the facility of these reactions.

A notable application of formamide acetals in alkylation is the conversion of trans-vicinal diols into epoxides. researchgate.net For instance, the reaction of trans-cyclohexane-1,2-diol with DMF dimethyl acetal results in the formation of cyclohexane (B81311) epoxide with an inversion of configuration. sciencemadness.org This stereospecific outcome highlights the mechanistic nuances of these alkylation reactions.

Formamide acetals are valuable formylating agents, a property that stems from their ability to act as one-carbon synthons. scirp.orgresearchgate.netscirp.org This utility is prominent in the synthesis of enamines from active methylene (B1212753) compounds and amidines from amines and amides. sciencemadness.orgresearchgate.net The reaction of active methylene groups with formamide acetals proceeds through carbon-carbon bond formation followed by the elimination of the corresponding alcohol to yield enamines, a process also known as aminomethylenation. sciencemadness.org

The versatility of formamide acetals as one-carbon synthons is further demonstrated in the construction of various heterocyclic systems. scirp.orgscirp.org For example, they react with 1,3-dicarbonyl compounds to produce enamines, which serve as precursors for polysubstituted pyridines. scirp.orgscirp.org The reaction of desipramine, a secondary amine, with dialkyl acetals of N,N-dimethylformamide has been shown to yield N-formyldesipramine, underscoring their formylating capability. tandfonline.comtandfonline.com The proposed mechanism involves an intermediate that, upon hydrolysis, furnishes the N-formyl derivative. tandfonline.com

The reactivity of formylating agents can be modulated, with formamide acetals occupying a middle ground in terms of reactivity compared to highly reactive chloroiminium salts and less reactive orthoformates and formates. thieme-connect.de

Anion Release Dynamics from Orthoamide Systems

The reactivity of orthoamides, the class of compounds to which this compound belongs, is significantly influenced by the dynamics of anion release from the tetrahedral carbon center.

While direct studies on hydride and halide anion ejection specifically from this compound are not prevalent in the provided context, the general principles of orthoamide reactivity suggest that the departure of a leaving group is a key step. In many reactions of orthoamides, the leaving group is an alkoxide. However, the concept of anion ejection can be extended to other potential leaving groups. For instance, reactions of orthoamides with alkyl and acyl halides have been reported, which could involve the displacement of a halide anion in subsequent steps. ru.nl

The stability of the resulting cation and the nature of the leaving group are governed by both electronic and steric factors. The substitution pattern on the nitrogen atoms of orthoamides has a profound impact not only on their reaction rates but also on the reaction outcomes. ru.nl Steric effects of substituents can influence the hybridization of the nitrogen atoms during the reaction, thereby affecting the reactivity of the molecule. ru.nl

Electronic factors also play a crucial role. The presence of electron-donating groups can stabilize the positive charge on the developing carbenium ion, thus facilitating anion departure. Conversely, electron-withdrawing groups would be expected to destabilize the cation and retard the reaction.

Stereochemical Aspects of Orthoamide Rearrangements

The stereochemistry of reactions involving orthoamides is a critical aspect of their synthetic utility. A notable example is the Overman rearrangement, a tandfonline.comtandfonline.com-sigmatropic rearrangement that allows for the transfer of chirality. rsc.org While the classic Overman rearrangement involves an intermediate imidate, an extension of this reaction utilizes orthoamides derived from allylic vicinal diols. rsc.org

A combined experimental and theoretical study on the orthoamide Overman rearrangement has revealed that the reactivity is highly dependent on the diastereoisomers present in the reaction mixture. rsc.org Molecular modeling has been instrumental in understanding the temperature requirements and reaction times for these rearrangements. rsc.org

Furthermore, in reactions catalyzed by formamide acetals, such as the rearrangement of allylic alcohols to β,γ-unsaturated amides, a complete transfer of chirality has been observed. sciencemadness.org For example, the reaction of (R,Z)-allylic alcohol with DMF dimethyl acetal yields the enantiomerically pure (R,E)-β,γ-unsaturated amide as the sole product. sciencemadness.org This high degree of stereochemical control is proposed to proceed through a five-membered cyclic transition state. sciencemadness.org

The stereoelectronic effects in the cleavage of hemi-orthoamides, which are intermediates in some orthoamide reactions, are also significant. The cleavage is governed by the proper alignment of lone pair orbitals on the heteroatoms, which dictates the reaction pathway. scispace.com

Catalytic Activation of Amide Bonds and Analogous Transformations

The amide bond is a remarkably stable functional group, and its activation for further transformation is a significant challenge in organic synthesis. nih.govsemanticscholar.org Amides are generally unreactive due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. chemguide.co.uk Consequently, methods to activate amides often involve harsh reaction conditions or the use of stoichiometric activating agents. libretexts.orgnih.gov

Currently, there is a lack of published research detailing the use of this compound for the catalytic activation of amide bonds or for transamidation reactions. The typical reactivity of orthoamides involves their use as precursors for other functional groups rather than as catalysts themselves.

However, the field of amide bond activation is an active area of research, with various strategies being developed. These include:

Metal-Catalyzed Transamidation: Transition metal complexes, for instance, those of nickel, can catalyze the transamidation of activated amides, such as N-Boc amides, with anilines. semanticscholar.org

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been shown to catalyze the atroposelective ring-opening of biaryl lactams through the cleavage of the amide C-N bond. nih.gov

Activation via Rearrangement: The Hofmann degradation allows for the conversion of a primary amide to a primary amine with one less carbon atom, proceeding through the activation of the amide with bromine and a strong base. chemguide.co.uk

Reduction of Amides: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). chemguide.co.uklibretexts.org This reaction proceeds via activation of the carbonyl group. Nickel complexes have also been developed for the hydrosilylative reduction of amides. rsc.org

While this compound is not directly implicated in these transformations, the study of amide activation provides a context for the potential reactivity of related compounds. The synthesis of amides itself can be achieved through numerous methods, including the reaction of carboxylic acids with amines using coupling agents, or the reaction of acid chlorides or anhydrides with amines. libretexts.orglibretexts.org

Advanced Applications of 1,1 Dibutoxytrimethylamine in Organic Synthesis

Esterification and Etherification Protocols

Orthoamides like 1,1-dibutoxytrimethylamine are effective reagents for the esterification of carboxylic acids and the etherification of phenols under mild conditions. The reaction proceeds through the activation of the carboxylic acid or phenol (B47542) by the amide acetal (B89532). The process involves the formation of a reactive iminium salt intermediate, which is then readily attacked by the alcohol or phenoxide, leading to the desired ester or ether and releasing N,N-dimethylformamide and butanol as byproducts. researchgate.net

A significant advantage of using amide acetals for these transformations is the ability to conduct them under neutral or basic conditions, which is crucial for substrates that are sensitive to acid. researchgate.net Research on related amide acetals has shown that side reactions, such as the formation of quaternary salts, can be suppressed by selecting appropriate aprotic solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane. In these solvents, the intermediate iminium carboxylate often precipitates, driving the reaction to completion and yielding the methyl ester in near-quantitative yields upon reaction with methanol. researchgate.net While this compound would produce butyl esters, the underlying principle remains the same.

General Protocol for Esterification using Amide Acetals: A solution of a carboxylic acid in a suitable solvent is treated with the amide acetal. The reaction can often be performed at room temperature, although gentle heating may be required for less reactive or sterically hindered substrates. researchgate.net

| Substrate Type | Reagent | Conditions | Product | Yield | Ref |

| Carboxylic Acids | N,N-Dimethylformamide dimethyl acetal | THF or 1,4-Dioxane, RT | Methyl Ester | High to Quantitative | researchgate.net |

| Phenols | N,N-Dimethylformamide dimethyl acetal | THF or 1,4-Dioxane, RT to heat | Methyl Ether | High to Quantitative | researchgate.net |

| Sterically Hindered Acids/Phenols | N,N-Dimethylformamide dimethyl acetal | Modified procedures, optimized solvent/temp | Methyl Ester/Ether | High | researchgate.net |

This table presents data for the representative N,N-dimethylformamide dimethyl acetal. This compound is expected to provide the corresponding butyl esters and ethers under similar conditions.

Construction of Complex Heterocyclic Scaffolds

The reactivity of this compound as a C1 building block is particularly valuable in the synthesis of nitrogen-containing heterocycles. google.com It serves as a synthetic equivalent of a formylating agent or a source for a dimethylaminomethylene group, which can react with various nucleophiles to initiate cyclization cascades.

Pyridines: The synthesis of pyridine (B92270) rings can be achieved by reacting orthoamides with compounds containing active methylene (B1212753) groups (CH2-acidic compounds). researchgate.netresearchgate.net The reaction typically proceeds through the formation of a ketene (B1206846) aminal intermediate, which subsequently undergoes cyclization to form a pyridone derivative. researchgate.net For instance, orthoamide derivatives of alkyne carboxylic acids react with CH2/NH2-acidic compounds like cyanoacetamide to first form ketene aminals, which then cyclize upon heating to yield substituted pyridones. researchgate.net

Pyrimidines: Pyrimidine scaffolds, central to many biologically active molecules, can be constructed using orthoamides. The reaction of orthoamides derived from alkyne carboxylic acids with various amides serves as a prime example. Depending on the amide used, a range of products can be obtained. For instance, reaction with benzamide (B126) can produce 4-amino-2,6-diphenylpyrimidine, while reactions with urea (B33335) or thiourea (B124793) can yield pyrimidinone or vinylogous thiourea derivatives, respectively. researchgate.net Furthermore, orthoamides react with 6-aminouracil (B15529) to form fused pyrido[2,3-d]pyrimidine (B1209978) systems. researchgate.net A general strategy involves the condensation of an amidine or guanidine (B92328) salt with an alkynone, which can be generated in situ from an acid chloride and a terminal alkyne, followed by cyclocondensation to yield substituted pyrimidines. organic-chemistry.org

Pyridazines: The synthesis of pyridazines generally involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. uminho.ptchemtube3d.com While direct synthesis from this compound is not explicitly documented, its role as a C1 building block suggests its potential use in constructing the necessary precursors. For example, it could be used to introduce a formyl group or an aminomethylene unit into a molecule to create the 1,4-dicarbonyl backbone required for subsequent cyclization with hydrazine. scielo.org.zaorganic-chemistry.org

| Heterocycle | Precursors | Key Intermediate/Reaction | Ref |

| Pyridone | Orthoamide, CH2-acidic compound (e.g., cyanoacetamide) | Ketene aminal formation and cyclization | researchgate.net |

| Pyrimidine | Orthoamide, Amide (e.g., benzamide, urea) | Condensation-cyclization | researchgate.net |

| Pyrido[2,3-d]pyrimidine | Orthoamide, 6-Aminouracil | Condensation-cyclization | researchgate.net |

This table summarizes general synthetic strategies using the orthoamide functional group.

The utility of orthoamides extends to the assembly of more complex polycyclic architectures. A notable application is in the synthesis of bridged tricyclic systems containing an orthoamide functionality at the bridgehead. nih.govresearchgate.net

This transformation can be achieved via an intramolecular Schmidt reaction of azido-ketals. It was hypothesized that forming a strained, non-planar amide in a traditional Schmidt reaction hinders the formation of bridged products. By using a ketal instead of a ketone, the reaction proceeds through a more stable iminium ether intermediate, which is then captured intramolecularly by the azide (B81097). This strategy reliably steers the reaction towards the bridged orthoamide product, avoiding the formation of the fused lactam regioisomer that often predominates in reactions of the corresponding ketones. nih.govresearchgate.net This method has proven to be broad in scope, accommodating various ketal types and providing access to stable, yet unusual, orthoamide-containing heterocyclic systems. nih.gov

| Starting Material | Reaction | Product Type | Key Feature | Ref |

| Azido-ketal | Intramolecular Schmidt Reaction (Lewis or protic acid) | Bridged Tricyclic Orthoamide | Regioselective formation of bridged vs. fused system | nih.govresearchgate.net |

| 6-Aminouracil | Condensation with Orthoamide | Fused Pyrido[2,3-d]pyrimidine | Direct construction of a fused bicyclic system | researchgate.net |

Protective Group Strategies for Amines

The protection of amines is a fundamental operation in multi-step organic synthesis to mask their nucleophilic and basic nature. organic-chemistry.org While common protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used, the reactivity of orthoamides offers a potential alternative, albeit less conventional, strategy. nih.govmasterorganicchemistry.com

This compound can react with primary and secondary amines to form N,N-dimethylformamidines. This transformation effectively masks the amine's reactivity. The formamidine (B1211174) group is stable under various conditions but can be cleaved to regenerate the free amine, typically under acidic hydrolysis. This suggests that this compound could be employed to install a formamidine protecting group.

Although not a mainstream protecting group, the formamidine offers a different orthogonality compared to standard protecting groups, potentially allowing for selective deprotection in complex molecules. The ease of installation with a reagent like this compound and the straightforward hydrolytic cleavage make it a plausible, context-specific strategy for amine protection.

Reductive Transformations Utilizing Orthoamide Derivatives

The direct use of orthoamides as hydride-donating reducing agents is not a standard transformation. However, orthoamide derivatives play a crucial role in enabling reductive transformations by activating otherwise unreactive functional groups.

The reduction of carbonyls and imines is a cornerstone of organic synthesis. researchgate.netwikipedia.org While carbonyl groups are generally more polarized and reactive towards nucleophilic reducing agents than imines, protonation under acidic conditions can significantly enhance the electrophilicity of the imine carbon, making it more susceptible to reduction. stackexchange.com

Orthoamide derivatives can facilitate such reductions by first reacting with a substrate to generate a more reactive intermediate. For example, an orthoamide can activate a carboxylic acid amide, a group that is notoriously difficult to reduce selectively. The cleavage of the robust acyl–N bond in amides can be facilitated by first converting the amide into a more reactive derivative, such as a tert-butyl acylcarbamate, which can then be selectively reduced by mild agents like sodium borohydride (B1222165). rsc.org This two-step sequence represents a mild and efficient method for the reductive cleavage of amides.

Similarly, while this compound itself is not a reductant, it can be used to generate intermediates like enamines or iminium salts from carbonyl compounds. These intermediates can then be targeted in subsequent reduction steps. For instance, the reaction of a ketone with this compound could yield an enamine, which can then be reduced. Alternatively, reaction with an amine in the presence of this compound could generate an iminium salt, which is then readily reduced to the corresponding amine using standard reducing agents like sodium borohydride or via catalytic hydrogenation. researchgate.netorganic-chemistry.org This indirect pathway, where the orthoamide is used as an activator or a precursor to a reducible functional group, highlights its utility in complex reductive sequences.

Regioselective Cleavage of Cyclic Acetals in Carbohydrate Chemistry

The regioselective manipulation of protecting groups is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. researchgate.net Cyclic acetals, particularly 4,6-O-benzylidene acetals, are widely used protecting groups for diols in monosaccharides. beilstein-journals.org The ability to selectively open these acetals to free either the 4-hydroxyl or the 6-hydroxyl group is of significant synthetic importance. nih.govresearchgate.net This regioselective cleavage allows for the differential functionalization of the hydroxyl groups, which is a critical step in the assembly of intricate carbohydrate structures. wiley-vch.de

A variety of methods have been developed to achieve the regioselective reductive opening of benzylidene acetals. researchgate.net These methods often employ hydride reagents in combination with Lewis acids. nih.gov The choice of reagents and reaction conditions can direct the cleavage to selectively produce either the 4-O-benzyl or the 6-O-benzyl ether. nih.gov For instance, the use of borane-based reagents has been investigated, where the regioselectivity can be influenced by whether the borane (B79455) is activated by a Lewis acid. nih.gov Other reagent systems, such as those involving BH3·THF–TMSOTf, have been shown to yield 4-O-benzyl ethers with high selectivity. researchgate.net

Despite the extensive research in this area and the variety of reagents explored for the regioselective opening of cyclic acetals in carbohydrates, there is currently a lack of available scientific literature specifically documenting the use of this compound for this particular application. While formamide (B127407) acetals are recognized as versatile reagents in organic synthesis, their role in the regioselective cleavage of cyclic acetals on carbohydrate scaffolds is not established in the reviewed literature.

Enzyme Mimicry and Biomimetic Synthesis

Biomimetic synthesis is a field of chemistry that draws inspiration from biological processes to design and execute novel chemical transformations. nih.gov A central goal is to develop synthetic molecules, often called enzyme mimics, that can replicate the high efficiency and selectivity of natural enzymes for specific reactions. nih.govnih.gov These synthetic catalysts are valuable not only for their potential practical applications in catalysis but also as tools to understand the mechanisms of their biological counterparts. nih.gov

While the direct application of this compound as an enzyme mimic has not been extensively reported, its synonym, N,N-di-n-butylformamide dimethyl acetal, has been utilized in synthetic pathways that fall under the umbrella of biomimetic synthesis. Specifically, it has been employed as a reagent in the development of peptidyl-tRNA mimics. These molecules are crucial for studying protein synthesis and can serve as probes to understand how enzymes involved in this fundamental biological process function. The use of N,N-di-n-butylformamide dimethyl acetal in these multi-step syntheses allows for the protection of formyl groups, enabling the selective modification of complex biomolecules.

The broader field of enzyme mimicry has seen the development of various synthetic catalysts, including self-assembling peptides and metalloporphyrin complexes, that mimic the function of natural enzymes like hydrolases and oxidases. nih.govnih.gov These artificial enzymes often incorporate key structural features of a natural enzyme's active site to achieve their catalytic activity. nih.gov

Derivatization Reagent in Analytical Chemistry Sample Preparation

In the field of analytical chemistry, particularly in separation techniques like gas chromatography (GC), it is often necessary to chemically modify analytes prior to analysis. sigmaaldrich.com This process, known as derivatization, is employed to convert non-volatile or polar compounds into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection. sigmaaldrich.comresearchgate.netgcms.cz this compound, also known as N,N-Dimethylformamide dibutyl acetal, serves as an effective derivatization reagent for this purpose.

This reagent is particularly useful for the derivatization of compounds containing active hydrogen atoms, such as those found in carboxylic acids and amines. gcms.cz The reaction with this compound leads to the formation of esters from carboxylic acids and N-dimethylaminomethylene derivatives from amines, which are generally more volatile and less polar than the parent compounds. tcichemicals.com

A key application of this compound is in the esterification of fatty acids for GC analysis. It is also utilized as a derivatization reagent for the simultaneous GC-based quantification of cocaine and its primary metabolite, benzoylecgonine, from urine samples. The derivatization converts the polar functional groups in these molecules into forms that are more amenable to GC separation and detection. Similarly, related dimethylformamide acetals, like dimethylformamide dimethyl acetal, are effective in derivatizing amino acids by converting their amine and carboxylic acid functionalities into N-formyl esters, which are suitable for GC-mass spectrometry (GC-MS) analysis. nih.gov

The following table summarizes the applications of this compound as a derivatization reagent:

| Analyte Class | Specific Analyte Examples | Purpose of Derivatization | Analytical Technique |

| Fatty Acids | Various fatty acids | Esterification to increase volatility. | Gas Chromatography (GC) |

| Drugs of Abuse | Cocaine, Benzoylecgonine | Simultaneous quantification by converting polar groups. | Gas Chromatography (GC) |

| Amino Acids | N-methyl and cyclic amino acids | Formation of volatile N-formyl esters. nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Note: This application refers to the related compound, dimethylformamide dimethyl acetal. |

Environmental Chemistry and Degradation Pathways of Amine Based Acetals

Environmental Fate and Transport of Amine Derivatives

The environmental distribution of a chemical is governed by its physical and chemical properties, which influence its movement between air, water, soil, and biota.

For 1,1-Dibutoxytrimethylamine, the presence of the tertiary amine group suggests a certain degree of water solubility and the potential for volatilization. nilu.comrsc.org Tertiary amines can be released into the environment through industrial wastewater or atmospheric emissions. researchgate.netieaghg.org Once in the atmosphere, these compounds are subject to transport and deposition, which can lead to their distribution in terrestrial and aquatic systems. ieaghg.org The atmospheric lifetime of amines is influenced by dispersion, transport, and degradation processes. ieaghg.org

Key Factors Influencing Environmental Transport:

| Property | Influence on Transport | Relevance to this compound |

| Water Solubility | Affects distribution in aquatic systems and potential for leaching in soil. | The amine group suggests some water solubility. |

| Volatility | Determines the likelihood of atmospheric transport. | Tertiary amines can be volatile. nilu.com |

| Soil/Sediment Adsorption (Koc) | Controls mobility in soil and partitioning to sediment in water. service.gov.uk | The acetal (B89532) group suggests low adsorption, while the tertiary amine suggests high adsorption. nih.govnih.gov |

| Henry's Law Constant | Indicates the partitioning between air and water. | An estimated Henry's Law constant for tri-n-octylamine is high, suggesting potential for volatilization from moist soil. nih.gov |

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with sunlight (photolysis) and other chemical oxidants.

Oxidative Degradation Processes

In the environment, the primary oxidative species are hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3). rsc.org The tertiary amine functional group is susceptible to oxidation. The reaction of tertiary amines with hydroxyl radicals is a significant degradation pathway. acs.org For instance, the bimolecular rate constants for the reaction between various amine drugs and •OH radicals are in the range of (2.1 ± 0.2) × 10⁹ to (8.7 ± 0.3) × 10⁹ M⁻¹ s⁻¹. acs.org

The acetal functional group is generally stable to oxidation but can undergo acid-catalyzed hydrolysis. researchgate.netnih.gov The rate-determining step in the hydrolysis of acetals is the formation of a resonance-stabilized carbocation intermediate. researchgate.netmasterorganicchemistry.com This process is significantly faster under acidic conditions compared to neutral or basic conditions. researchgate.netnih.gov

Biotic Degradation and Biodegradation Potential

Biotic degradation involves the breakdown of organic compounds by microorganisms. The biodegradability of a chemical is a key factor in its environmental persistence.

While specific data on the biodegradation of this compound is unavailable, information on its constituent functional groups provides some insight. Some tertiary amines are known to be biodegradable, although the rate and extent of degradation can vary widely depending on the specific structure of the amine and the environmental conditions. researchgate.net For example, tri-n-octylamine is not expected to be an important biodegradation process. nih.gov Biological treatments, including aerobic and anaerobic degradation by microorganisms, have been explored for amine-containing wastes. researchgate.net

Acetals can also undergo biodegradation. nih.gov In fact, some studies have shown that certain polymeric materials containing acetal linkages are biodegradable, with degradation rates that can be significantly faster than their ester-based counterparts. researchgate.net The incorporation of acetal moieties into polymers can enhance their hydrolytic degradability. acs.orgnih.gov The half-life for the biodegradation of poly(acetal) has been estimated at 0.8 years under mesophilic aerobic conditions. mdpi.com

Advanced Analytical Methodologies for Environmental Monitoring of Degradation Products

Effective monitoring of the parent compound and its degradation products in various environmental matrices is crucial for a comprehensive environmental risk assessment. A variety of advanced analytical techniques are available for this purpose. sifisheriessciences.comnih.gov

Common Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including many amines and their degradation products. netsolwater.comhw.ac.ukwaterandwastewater.com GC-MS is often the preferred method for identifying unknown degradation products. hw.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of non-volatile and thermally labile compounds. netsolwater.combenthamdirect.com Techniques like LC-tandem MS (LC-MS/MS) offer high sensitivity and selectivity for detecting trace levels of contaminants. benthamdirect.comacs.org

Ion Chromatography (IC): IC is used for the analysis of ionic species, including protonated amines and anionic degradation products like organic acids. hw.ac.ukresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like a refractive index detector (RID) or a diode array detector (DAD), is widely used for the quantification of amines and their degradation products. hw.ac.uk

Sample preparation is a critical step in the analytical process. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). netsolwater.combenthamdirect.com

Emerging Analytical Technologies:

| Technology | Description |

| Biosensors | Utilize biological components like enzymes or microbes to detect specific chemicals. netsolwater.com |

| Microfluidics | Miniaturized "lab-on-a-chip" systems for rapid sample analysis. netsolwater.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, aiding in the identification of unknown compounds. nih.gov |

Remediation and Treatment Strategies for Contaminated Matrices

In cases of environmental contamination, various remediation and treatment technologies can be employed to remove or neutralize the harmful substances.

For amine-contaminated wastewater, treatment methods can be broadly categorized as physical, chemical, and biological. researchgate.net

Physical Methods: These include techniques like adsorption onto activated carbon, which can be effective for removing amines from water. google.com Evaporation and reverse osmosis are other physical processes used to treat amine-containing wastewater. google.com

Chemical Methods: Advanced oxidation processes (AOPs), such as treatment with ozone or hydrogen peroxide, can effectively degrade amines. researchgate.net Electrochemical oxidation has also shown promise for treating wastewater containing aromatic amines. inderscienceonline.com Photocatalytic fuel cells are being explored for the simultaneous treatment of organic amine wastewater and electricity generation. researchgate.net

Biological Methods: Bioremediation utilizes microorganisms to break down contaminants. Both aerobic and anaerobic biological treatment systems have been developed for amine-containing wastes. researchgate.net

The choice of remediation strategy depends on the nature and extent of the contamination, the specific properties of the contaminant, and the characteristics of the contaminated site.

Advanced Analytical Characterization in Research of 1,1 Dibutoxytrimethylamine

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for confirming the molecular structure of 1,1-Dibutoxytrimethylamine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of this compound. The ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the two butoxy groups and the trimethylamine (B31210) moiety. Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. chemimpex.com The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-O, and C-N bonds. The absence of a carbonyl (C=O) peak would confirm the formation of the acetal (B89532) from its N,N-dimethylformamide precursor.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Absorption Bands | Interpretation |

|---|---|---|

| ¹H NMR | ~ 0.9 ppm (triplet) | Terminal methyl (-CH₃) groups of the butoxy chains |

| ~ 1.2-1.6 ppm (multiplets) | Methylene (B1212753) (-CH₂-) groups of the butoxy chains | |

| ~ 2.2-2.3 ppm (singlet) | N-methyl (-N(CH₃)₂) protons | |

| ~ 3.4-3.6 ppm (triplet) | Methylene (-OCH₂-) groups of the butoxy chains | |

| ~ 4.2-4.4 ppm (singlet) | Methine (N-CH-O) proton | |

| ¹³C NMR | ~ 14 ppm, ~19 ppm, ~32 ppm | Carbon atoms of the butoxy alkyl chains |

| ~ 40 ppm | N-methyl (-N(CH₃)₂) carbons | |

| ~ 65-70 ppm | Methylene (-OCH₂-) carbons of the butoxy chains | |

| ~ 100-105 ppm | Acetal carbon (N-CH-O) | |

| IR | ~ 2850-3000 cm⁻¹ | C-H stretching vibrations of alkyl groups |

| ~ 1050-1150 cm⁻¹ | C-O stretching vibrations of the acetal group | |

| ~ 1000-1250 cm⁻¹ | C-N stretching vibrations of the tertiary amine |

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating this compound from starting materials, by-products, and impurities, thereby enabling purity assessment and the monitoring of reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for analyzing volatile compounds like this compound. nih.govchrom-china.com The compound is vaporized and passed through a capillary column, where it is separated from other components of a mixture based on its boiling point and interaction with the column's stationary phase. The separated components are then detected by a mass spectrometer. However, the analysis of tertiary amines by GC can be challenging due to potential peak tailing caused by the interaction of the polar amine group with the column material. researchgate.net The use of specialized columns, such as those with a wax-based stationary phase (e.g., HP-INNOWax), can mitigate these issues and provide good separation. nih.govchrom-china.com GC-MS is particularly useful for monitoring the synthesis of this compound, ensuring the complete consumption of starting materials like N,N-Dimethylformamide and butanol.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another vital technique for the analysis of this compound, especially for monitoring reactions in solution. nih.gov In LC, the compound is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. Separation occurs based on the compound's affinity for the mobile and stationary phases. For tertiary amines, which can be highly polar, mixed-mode chromatography combining reversed-phase and ion-exchange mechanisms can provide excellent separation. sielc.com LC-MS is advantageous as it does not require the analyte to be volatile and can often be performed without derivatization. nih.gov

Table 2: Chromatographic Methods for the Analysis of Tertiary Amines

| Technique | Column Type | Detector | Application Notes |

|---|---|---|---|

| GC | HP-INNOWax Capillary Column | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Suitable for volatile tertiary amines. Temperature programming is often used to achieve good separation. Can be used for quantitative analysis and purity assessment. nih.govchrom-china.com |

| LC | Mixed-Mode (e.g., Primesep 200) | Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD) | Effective for separating polar amines that may not perform well in standard reversed-phase chromatography. Allows for analysis of complex mixtures. sielc.com |

Mass Spectrometry for Product Identification and Degradation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Product Identification: When coupled with a chromatographic technique like GC or LC, MS serves as a powerful detector for identifying this compound. The mass spectrum will show a molecular ion peak (or a related ion like [M+H]⁺ in LC-MS) corresponding to the compound's molecular weight (203.33 g/mol ). chemimpex.com The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. For this compound, which is an acetal, characteristic fragmentation would involve the cleavage of the C-O bonds of the butoxy groups.

Degradation Analysis: this compound, being an acetal, is susceptible to hydrolysis, particularly in the presence of acid, which would lead to its degradation. The primary degradation products would be N,N-dimethylformamide and butanol. Mass spectrometry is an excellent tool for identifying these degradation products. By monitoring the appearance of ions corresponding to these smaller molecules, the stability of this compound under various conditions can be assessed. The main fragmentation pathways of acetals in mass spectrometry often involve the loss of an alkoxy group. rsc.orgrsc.org

Table 3: Expected Mass Spectrometry Fragments for this compound and its Potential Degradation Products

| Compound | Formula | Molecular Weight | Expected Key m/z Fragments |

|---|---|---|---|

| This compound | C₁₁H₂₅NO₂ | 203.33 | 203 [M]⁺, 130 [M-C₄H₉O]⁺, 72 [C₄H₁₀N]⁺ |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 73 [M]⁺, 44 [M-CHO]⁺ |

| Butanol | C₄H₁₀O | 74.12 | 74 [M]⁺, 56 [M-H₂O]⁺, 43 [C₃H₇]⁺, 31 [CH₂OH]⁺ |

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 1,1-Dibutoxytrimethylamine relevant to experimental design?

- Answer: Key properties include:

- Molecular formula : C₁₁H₂₅NO₂; Molecular weight : 203.32 g/mol .

- Boiling point : 93°C at 12 mmHg, critical for distillation or reflux conditions .

- Density : 0.853 g/mL at 20°C, influencing solvent layering in biphasic reactions .

- Flash point : 53°C, requiring precautions against flammability in high-temperature reactions .

- Refractive index : n²⁰/D = 1.417, useful for purity assessment via refractometry .

- Methodological Note: Use these parameters to calibrate reaction setups (e.g., vacuum distillation for low-boiling solvents) and ensure compatibility with other reagents.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Answer:

- Engineering controls : Use fume hoods to minimize inhalation risks due to volatile organic compound (VOC) emissions .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to avoid moisture absorption or decomposition .

- Waste disposal : Segregate as halogen-free organic waste and consult institutional guidelines for neutralization protocols .

- Methodological Note: Conduct a risk assessment using Safety Data Sheets (SDS) and integrate real-time gas detection for VOCs during large-scale syntheses.

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical parameters?

- Answer: A standard route involves the acetalization of N,N-dimethylformamide (DMF) with butanol under acidic catalysis :

- Reagents : DMF, butanol, and a protic acid (e.g., H₂SO₄).

- Conditions : Reflux at 80–100°C with azeotropic removal of water to drive the reaction equilibrium .

- Critical parameters :

- Strict anhydrous conditions to prevent hydrolysis of the acetal product .

- Stoichiometric excess of butanol (≥2:1 molar ratio to DMF) for optimal yield .

- Methodological Note: Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to track DMF consumption.

Advanced Questions

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structural integrity of this compound?

- Answer:

- ¹H NMR :

- Peaks at δ 3.3–3.6 ppm (triplet) for the OCH₂ groups of butoxy chains .

- Singlet at δ 2.8–3.0 ppm for N(CH₃)₂ groups .

- ¹³C NMR : Signals at 60–65 ppm for ether carbons (C-O) and 40–45 ppm for N(CH₃)₂ .

- IR : Strong absorption at ~1100 cm⁻¹ (C-O-C stretching) and absence of DMF’s carbonyl peak (~1670 cm⁻¹) .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data in the reactivity studies of this compound?

- Answer:

- Computational validation : Use density functional theory (DFT) to model reaction intermediates and compare with experimental kinetic data .

- Isotopic labeling : Introduce deuterated butanol (C₄D₉OH) to trace acetal formation pathways via mass spectrometry .

- Controlled hydrolysis : Study pH-dependent decomposition products (e.g., DMF regeneration under acidic conditions) to refine mechanistic models .

- Methodological Note: Cross-reference experimental observations with thermodynamic databases (e.g., Reaxys) to identify discrepancies in activation energies or byproduct profiles.

Q. How can computational chemistry tools aid in predicting the reaction pathways or stability of this compound under varying conditions?

- Answer:

- Retrosynthesis planning : AI-driven platforms (e.g., Pistachio, Reaxys) propose synthetic routes by analyzing analogous acetalization reactions .

- Molecular dynamics (MD) simulations : Predict thermal stability by modeling decomposition kinetics at elevated temperatures .

- Solvent compatibility : Use COSMO-RS models to screen solvent effects on reaction efficiency or byproduct formation .

- Methodological Note: Validate computational predictions with small-scale experiments (e.g., microreactor trials) before scaling up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.